
2-chloro-N-(2-hydroxybutyl)-6-methyl-3-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-hydroxybutyl)-6-methyl-3-pyridinecarboxamide is a chemical compound with a complex structure that includes a pyridine ring substituted with a chloro group, a hydroxybutyl group, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxybutyl)-6-methyl-3-pyridinecarboxamide typically involves multiple steps. One common method includes the reaction of 2-chloro-6-methyl-3-pyridinecarboxylic acid with 2-amino-1-butanol under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.
化学反应分析
Types of Reactions
2-chloro-N-(2-hydroxybutyl)-6-methyl-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro group or to convert the carboxamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Oxidation of the hydroxybutyl group can yield 2-chloro-N-(2-oxobutyl)-6-methyl-3-pyridinecarboxamide.
Reduction: Reduction can produce 2-amino-N-(2-hydroxybutyl)-6-methyl-3-pyridinecarboxamide.
Substitution: Substitution of the chloro group can result in compounds like 2-azido-N-(2-hydroxybutyl)-6-methyl-3-pyridinecarboxamide.
科学研究应用
2-chloro-N-(2-hydroxybutyl)-6-methyl-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-chloro-N-(2-hydroxybutyl)-6-methyl-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to block or activate signaling pathways. The exact mechanism depends on the specific application and the biological target.
相似化合物的比较
Similar Compounds
2-chloro-N-(2-hydroxybutyl)acetamide: Similar in structure but lacks the pyridine ring.
6-methyl-3-pyridinecarboxamide: Similar but without the chloro and hydroxybutyl groups.
2-chloro-N-(2-hydroxyethyl)-6-methyl-3-pyridinecarboxamide: Similar but with a shorter hydroxyalkyl chain.
Uniqueness
2-chloro-N-(2-hydroxybutyl)-6-methyl-3-pyridinecarboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group, hydroxybutyl chain, and pyridine ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
属性
分子式 |
C11H15ClN2O2 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC 名称 |
2-chloro-N-(2-hydroxybutyl)-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H15ClN2O2/c1-3-8(15)6-13-11(16)9-5-4-7(2)14-10(9)12/h4-5,8,15H,3,6H2,1-2H3,(H,13,16) |
InChI 键 |
QAFPKXKKCVZJAV-UHFFFAOYSA-N |
规范 SMILES |
CCC(CNC(=O)C1=C(N=C(C=C1)C)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


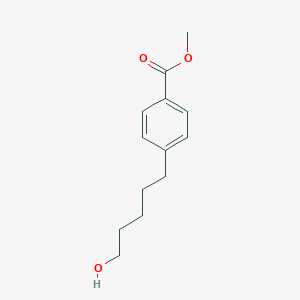
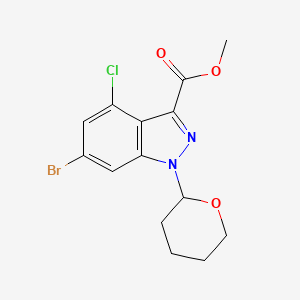
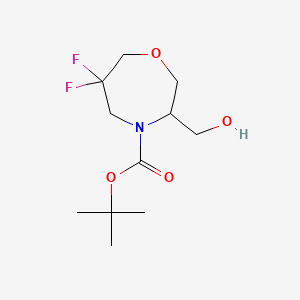
![Ethyl 4-[2-(2-aminoanilino)-2-oxoethyl]cyclohexane-1-carboxylate](/img/structure/B13899188.png)

![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)
![Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B13899206.png)
![(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione](/img/structure/B13899209.png)
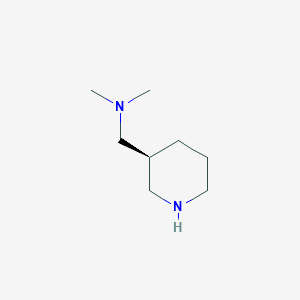
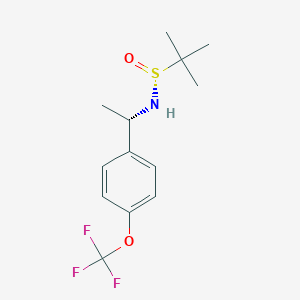

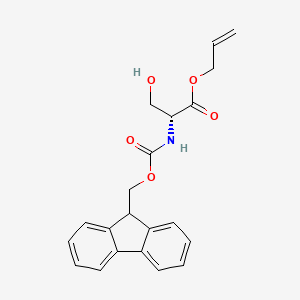
![5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one](/img/structure/B13899226.png)
![2-[2-Hydroxyethyl(propyl)amino]acetic acid](/img/structure/B13899230.png)
